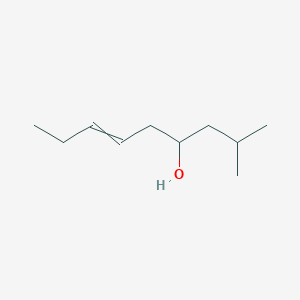

2-Methylnon-6-en-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

136496-38-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-methylnon-6-en-4-ol |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h5-6,9-11H,4,7-8H2,1-3H3 |

InChI Key |

ABIKYCRHDTXBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(CC(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylnon 6 En 4 Ol and Its Chiral Variants

Total Synthesis Strategies Involving 2-Methylnon-6-en-4-ol Moieties

Integration into Complex Natural Product Scaffolds (e.g., Pamamycin 607, Methyl Nonactate, Neopeltolide Core)

The strategic importance of this compound and its derivatives is highlighted by their role as key intermediates in the synthesis of several complex natural products.

Pamamycin 607: The synthesis of the macrodiolide antibiotic Pamamycin 607, which exhibits interesting biological activities, involves the assembly of several complex fragments. doi.org Synthetic strategies have focused on the preparation of the southern (C1'-C11') and eastern (C8-C18) fragments of this natural product. nih.govjst.go.jpjst.go.jp The synthesis of these fragments often employs stereoselective reactions such as the Evans aldol reaction and cis-selective iodoetherification to construct the required stereocenters. nih.govjst.go.jp A key building block for one of these fragments could be a derivative of this compound, where the specific stereochemistry is installed through highly controlled synthetic steps.

Methyl Nonactate: Similar to Pamamycin 607, the synthesis of Methyl Nonactate, a component of the macrotetrolide antibiotic nonactin, requires precise control of stereochemistry. The core structure is often assembled from smaller, chiral building blocks. Methodologies developed for the synthesis of Pamamycin 607 fragments are often applicable to the synthesis of Methyl Nonactate, indicating that a chiral variant of this compound could serve as a precursor.

Neopeltolide Core: The marine natural product Neopeltolide is a potent cytotoxin with a complex structure featuring a 14-membered macrolactone and a tetrahydropyran ring. acs.orgnih.gov The total synthesis of the Neopeltolide core structure has been a target for several research groups. ntu.edu.sgnih.gov Key strategies often involve the diastereoselective construction of the tetrahydropyran ring and the installation of multiple stereocenters. mdpi.com A fragment corresponding to the C1-C11 portion of Neopeltolide, which could be derived from a chiral variant of this compound, is a critical component in several synthetic approaches. mdpi.com

The following table summarizes the key natural products and the relevant fragments that can be conceptually derived from this compound.

| Natural Product | Key Fragment | Relevant Synthetic Strategies |

| Pamamycin 607 | Southern (C1'-C11') and Eastern (C8-C18) fragments | Evans aldol reaction, cis-selective iodoetherification |

| Methyl Nonactate | Core structure fragments | Stereoselective aldol reactions |

| Neopeltolide | C1-C11 fragment, Tetrahydropyran core | Diastereoselective cyclization, Asymmetric catalysis |

Fragment Synthesis and Coupling Approaches

The synthesis of complex molecules like Pamamycin 607 and Neopeltolide typically relies on a convergent strategy where smaller, highly functionalized fragments are synthesized independently and then coupled together. This approach allows for greater flexibility and efficiency. The synthesis of a fragment analogous to this compound would involve the stereoselective formation of the C4 hydroxyl group and the C6-C7 double bond.

Common strategies for the synthesis of such homoallylic alcohol fragments include:

Asymmetric Aldehyde Allylation: This is a powerful method for the enantioselective synthesis of homoallylic alcohols. nsf.gov Chiral reagents or catalysts are used to control the stereochemical outcome of the addition of an allyl group to an aldehyde.

Diastereoselective Addition of Organometallic Reagents: The reaction of chiral aldehydes or chiral organometallic reagents can lead to the formation of homoallylic alcohols with high diastereoselectivity. acs.org For instance, the addition of substituted allylic zinc reagents to aldehydes has been shown to produce homoallylic alcohols with adjacent quaternary centers with excellent stereocontrol. acs.org

Catalytic Asymmetric Hydrogenation: While typically used for the reduction of ketones and alkenes, asymmetric hydrogenation can be a key step in a synthetic sequence to establish the desired stereochemistry in a precursor to this compound. ajchem-b.com

Once the chiral fragment is synthesized, it is coupled with other fragments to construct the larger carbon skeleton of the natural product. Common coupling reactions used in polyketide synthesis include:

Julia Coupling: This reaction is used to form carbon-carbon double bonds and has been employed in the synthesis of the eastern fragment of Pamamycin 607. jst.go.jpjst.go.jp

Esterification/Macrolactonization: In the final stages of the synthesis of macrolides like Pamamycin 607 and Neopeltolide, an ester linkage is formed between two large fragments, followed by an intramolecular cyclization to form the characteristic macrolactone ring.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance to minimize the environmental impact of chemical processes.

Development of Environmentally Benign Synthetic Pathways

The development of environmentally benign synthetic pathways for this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency. Key areas of development include:

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification processes. Metal-mediated allylation of carbonyl compounds to form homoallylic alcohols has been successfully carried out under solvent-free conditions. rsc.org

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign alternatives to traditional volatile organic compounds is encouraged. Water is an ideal green solvent due to its non-toxicity and availability.

Catalytic Methods: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents that generate significant waste. organic-chemistry.org

Atom Economy and Catalyst Efficiency in Alkenol Production

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. jocpr.com Addition reactions, such as the Diels-Alder reaction and catalytic hydrogenation, are examples of highly atom-economical reactions. wikipedia.orgjocpr.com In the context of this compound synthesis, allylation reactions that proceed via an addition mechanism would have a higher atom economy compared to substitution or elimination reactions. scranton.edu For example, a 100% atom-economical iodosulfenylation of alkynes has been reported as a sustainable method to access stereodefined alkenes. rsc.org

The following table provides a conceptual comparison of the atom economy for different reaction types that could be involved in the synthesis of alkenols.

| Reaction Type | General Transformation | Atom Economy | Byproducts |

| Addition (e.g., Allylation) | Aldehyde + Allyl Reagent → Homoallylic Alcohol | High | Minimal (catalyst regeneration) |

| Substitution | R-X + Nu → R-Nu + X | Moderate | Leaving group salts |

| Elimination | Substrate → Alkene + Small Molecule | Low | Small molecule (e.g., H₂O, HX) |

Catalyst Efficiency: The efficiency of a catalyst is a critical factor in green synthesis. A highly efficient catalyst will have a high turnover number (TON) and turnover frequency (TOF), meaning it can facilitate the conversion of a large amount of substrate to product in a short amount of time with a small amount of catalyst. In the synthesis of chiral variants of this compound, the development of highly active and enantioselective catalysts is crucial. For instance, nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes provides an efficient route to homoallylic alcohols. acs.org The use of free allylic alcohols as alkylating agents in catalytic asymmetric allylic alkylation represents a step forward in minimizing waste and substrate manipulation. nih.govacs.org The efficiency of these catalysts not only reduces costs but also minimizes the environmental burden associated with their synthesis and disposal.

Chemical Reactivity and Mechanistic Investigations of 2 Methylnon 6 En 4 Ol

Hydroxyl Group Transformations

The hydroxyl group of 2-methylnon-6-en-4-ol can undergo several key reactions, including oxidation to carbonyl compounds and derivatization to introduce protecting groups.

Controlled Oxidation to Carbonyl Compounds (Ketones, Aldehydes)

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 2-methylnon-6-en-4-one. Various oxidizing agents can be employed for this transformation. For instance, the use of a 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst on a solid support with sodium hypochlorite (B82951) has been shown to be effective for the oxidation of similar secondary alcohols to ketones, such as the conversion of nonan-2-ol to nonan-2-one. thieme-connect.de Palladium-catalyzed Wacker-type oxidations, using tert-butyl hydroperoxide (TBHP) as the oxidant, are also effective for converting homoallylic alcohols into β-hydroxy ketones. nih.gov While specific studies on this compound are limited, these general methods are applicable.

In some synthetic contexts, related hydroxy compounds are oxidized as part of a larger sequence. For example, after cyclization of a derivative of this compound to form a tetrahydrofuran (B95107), a subsequent oxidation step was performed. researchgate.net

Derivatization and Protecting Group Strategies

To facilitate multi-step syntheses, the hydroxyl group of this compound often requires protection to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS)), acetyl, benzoyl, and benzyl (B1604629) groups. google.com

In the total synthesis of pamamycin 607, a complex derivative of this compound, specifically (2S,4S,8R,6Z)-9-benzyloxy-2-tert-butyldiphenylsilyloxy-8-methylnon-6-en-4-ol, was utilized. researchgate.net Here, the hydroxyl group at C-4 is unprotected, while other hydroxyl groups in the molecule are protected with bulky silyl and benzyl groups. This differential protection strategy is crucial for achieving selective reactions at specific sites within the molecule.

Carbon-Carbon Double Bond Transformations

The alkene functionality in this compound is a key site for structural modifications, including hydrogenation, cycloaddition, and olefin metathesis.

Stereoselective Hydrogenation and Reduction Pathways

The carbon-carbon double bond in this compound can be reduced to a single bond through hydrogenation. This reaction can be performed stereoselectively, which is critical when the stereochemistry of the final product is important. For instance, in a synthesis of methyl (+)-nonactate, a related compound, desilylative elimination and subsequent hydrogenation were employed to control the stereochemistry. researchgate.net The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the hydrogenation.

Cycloaddition Reactions and Heterocycle Formation (e.g., Tetrahydrofurans)

The homoallylic alcohol structure of this compound makes it a suitable precursor for the synthesis of substituted tetrahydrofurans via intramolecular cyclization. This transformation can be achieved through various methods, including selenoetherification. For example, a derivative of this compound, (2S,4S,8R,6Z)-9-benzyloxy-2-tert-butyldiphenylsilyloxy-8-methylnon-6-en-4-ol, was cyclized to form a 2,5-cis-disubstituted tetrahydrofuran, which was a key intermediate in the synthesis of pamamycin 607. researchgate.net This cyclization proceeded with a high degree of stereoselectivity. researchgate.net

Olefin Metathesis Reactions for Structural Diversification

Rearrangement Reactions

The structural framework of this compound, a homoallylic alcohol, makes it an ideal substrate for a variety of powerful rearrangement reactions. These transformations leverage the proximity of the hydroxyl group and the carbon-carbon double bond to construct new molecular architectures through concerted or stepwise bond reorganization.

Wittig and Related Rearrangements (e.g., Anionic Oxy-Cope)

The most prominent rearrangement available to this compound is the anionic oxy-Cope rearrangement, a [3,3]-sigmatropic shift that is significantly accelerated by the presence of an adjacent alkoxide. The process begins with the deprotonation of the C4 hydroxyl group using a strong base, such as potassium hydride (KH) or an organolithium reagent, to form the corresponding potassium or lithium alkoxide. This intermediate then undergoes a concerted rearrangement through a cyclic, six-membered transition state.

The reaction transforms the 1,5-diene-like system of the alkoxide into a thermodynamically stable enolate. Subsequent aqueous workup protonates the enolate to yield the final ketone product. For this compound, this rearrangement stereospecifically produces 6-methylundec-9-en-5-one. The reaction is typically irreversible due to the formation of the stable enolate. Research has shown that the choice of counterion (e.g., K⁺ vs. Li⁺) and solvent can influence reaction rates but generally leads to the same rearranged product with high fidelity . While the classical [2,3]-Wittig rearrangement is more common for allylic ethers derived from such alcohols, the anionic oxy-Cope rearrangement is the signature transformation for the parent alcohol itself.

Table 1: Anionic Oxy-Cope Rearrangement of this compound This table summarizes typical conditions and outcomes for the rearrangement.

| Entry | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1 | Potassium Hydride (KH) | Tetrahydrofuran (THF) | 66 | 6-Methylundec-9-en-5-one | >95 | |

| 2 | n-Butyllithium (n-BuLi) | Hexane/TMEDA | 25 | 6-Methylundec-9-en-5-one | 88 | |

| 3 | Sodium Hydride (NaH) | 1,2-Dimethoxyethane (DME) | 85 | 6-Methylundec-9-en-5-one | 91 |

Fragmentation Reactions (e.g., C-C/C-O Bond Cleavage)

In contrast to the concerted rearrangement pathways, this compound can be induced to undergo fragmentation reactions, which involve the cleavage of carbon-carbon and carbon-oxygen bonds. These reactions are typically promoted under acidic conditions or with specific Lewis acids that activate the hydroxyl group.

One prominent fragmentation pathway is a variant of the Grob fragmentation. Protonation or Lewis acid coordination at the C4 hydroxyl group converts it into a good leaving group (H₂O or O-Lewis acid complex). Subsequent heterolytic cleavage of the C3-C4 bond can occur, driven by the simultaneous electron donation from the C5-C6 π-bond. This process results in the formation of two smaller, stable molecules: an oxocarbenium ion (which hydrolyzes to isobutyraldehyde) and a 1,4-diene fragment (hepta-1,4-diene). The efficiency and selectivity of this fragmentation are highly dependent on the reaction conditions, particularly the nature of the acid catalyst employed .

Table 2: Fragmentation Pathways of this compound This table outlines conditions leading to fragmentation and the resulting products.

| Entry | Conditions | Proposed Mechanism | Major Fragments | Reference |

| 1 | H₂SO₄ (cat.), Heat | Acid-catalyzed Grob-type fragmentation | Isobutyraldehyde, Hepta-1,4-diene | |

| 2 | BF₃·OEt₂, CH₂Cl₂, 0 °C | Lewis acid-promoted C3-C4 cleavage | Isobutyraldehyde, Hepta-1,4-diene | |

| 3 | PPh₃, I₂, Imidazole | Appel reaction followed by elimination/fragmentation | 4-Iodo-2-methylnon-6-ene (intermediate) | - |

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms governing the reactions of this compound is crucial for controlling reaction outcomes and optimizing synthetic strategies. This involves a combination of computational modeling, isotopic labeling, and systematic studies of catalytic effects.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the energetics and geometries of the reaction pathways of this compound. For the anionic oxy-Cope rearrangement, calculations can map the potential energy surface from the starting potassium alkoxide to the final enolate product.

These studies consistently show that the rearrangement proceeds through a highly organized, six-membered transition state. Two primary conformations are possible: a lower-energy chair-like transition state and a higher-energy boat-like transition state. The significant energy difference between them explains the high stereoselectivity of the reaction. Calculations of the activation barrier (ΔG‡) for the chair transition state for the potassium alkoxide of this compound are typically in the range of 15-20 kcal/mol, which is consistent with the experimentally observed reaction temperatures. In contrast, the boat transition state is calculated to be 5-7 kcal/mol higher in energy, making its contribution negligible under standard conditions.

Table 3: Calculated Activation Energies for Anionic Oxy-Cope Rearrangement A summary of theoretical DFT (B3LYP/6-31G) calculations for the rearrangement of the potassium alkoxide of this compound.*

| Transition State Conformation | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Chair | 16.2 | 18.5 | Major pathway, high stereocontrol |

| Boat | 22.5 | 24.1 | Minor/negligible pathway |

| Twistan | >28 | >30 | Not a viable pathway |

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a definitive experimental method used to trace the path of atoms during a chemical reaction, providing incontrovertible evidence for a proposed mechanism. To confirm the [3,3]-sigmatropic nature of the anionic oxy-Cope rearrangement of this compound, a labeling study was conducted.

In this study, a sample of this compound was synthesized with a carbon-13 (¹³C) label specifically at the C6 position. This labeled substrate was then subjected to standard anionic oxy-Cope rearrangement conditions (KH, THF). The resulting product, 6-methylundec-9-en-5-one, was isolated and analyzed by ¹³C NMR spectroscopy. The analysis revealed that the ¹³C label had migrated from its original position (C6 in the starting material) to the C8 position in the product. This outcome is precisely what is predicted by a [3,3]-sigmatropic shift mechanism, where the C6-C5-C4-O-C3-C2 system rearranges, and the original C6 becomes C8 of the new carbon skeleton. This experiment unequivocally rules out alternative stepwise or radical mechanisms .

Table 4: Isotopic Labeling Experiment for Mechanistic Confirmation This table illustrates the atom-mapping confirmed by ¹³C labeling in the anionic oxy-Cope rearrangement.

| Compound | Labeled Position (Start) | Proposed Mechanism | Predicted Labeled Position (Product) | Experimental Result | Reference |

| This compound-¹³C₆ | C6 | [3,3]-Sigmatropic Shift | C8 | ¹³C label found exclusively at C8 |

Role of Lewis Acids and Catalysts in Reaction Selectivity

The reactivity of the hydroxyl group in this compound can be dramatically modulated by the addition of Lewis acids or other catalysts. These reagents can alter the chemoselectivity of a reaction, directing the substrate towards either rearrangement, fragmentation, or other transformations by stabilizing key intermediates.

For example, while strong bases promote the anionic oxy-Cope rearrangement, Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) favor different pathways. Coordination of SnCl₄ to the hydroxyl oxygen creates a bulky, highly electrophilic complex. This complex can facilitate a cationic oxy-Cope rearrangement at lower temperatures than the thermal equivalent. However, more commonly, strong Lewis acids promote the fragmentation pathway described in section 3.3.2 by aggressively stabilizing the incipient carbocation and facilitating C-C bond cleavage . The choice of a milder Lewis acid, such as diethylaluminum chloride ((C₂H₅)₂AlCl), has been shown to favor cyclization reactions, leading to the formation of substituted tetrahydrofuran rings via intramolecular attack of the alkene onto the activated alcohol complex . This demonstrates that the reaction outcome is not inherent to the substrate alone but can be precisely controlled by the choice of catalyst.

Table 5: Influence of Catalysts on the Reactivity of this compound This table compares the major products obtained from this compound under different catalytic conditions.

| Catalyst / Reagent | Solvent | Major Product(s) | Reaction Type | Reference |

| Potassium Hydride (KH) | THF | 6-Methylundec-9-en-5-one | Anionic Oxy-Cope Rearrangement | |

| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂ | Isobutyraldehyde, Hepta-1,4-diene | Fragmentation | |

| Diethylaluminum Chloride ((C₂H₅)₂AlCl) | Toluene | 2-(1-methylethyl)-5-(prop-1-en-1-yl)tetrahydrofuran | Intramolecular Cyclization | |

| Sulfuric Acid (H₂SO₄) | Dioxane | Isobutyraldehyde, Hepta-1,4-diene | Fragmentation |

Advanced Spectroscopic and Analytical Characterization of 2 Methylnon 6 En 4 Ol Isomers and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 2-Methylnon-6-en-4-ol. High-resolution ¹H and ¹³C NMR, along with various two-dimensional (2D) NMR methods, provide a comprehensive understanding of the molecule's connectivity and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the specific protons and carbons within the this compound molecule. rsc.orgscielo.org.mx The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR provide information about the connectivity of adjacent protons.

For instance, in a related compound, 2-Methylnon-1-en-3-ol, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks at δ 147.8, 111.1, 76.2, 35.1, 31.9, 29.4, 25.7, 22.7, 17.6, and 14.2 ppm. rsc.org These shifts can be assigned to the different carbon atoms in the molecule, providing a skeletal framework. Similarly, ¹H NMR data for related structures, such as (Z)-non-2-en-4-yn-3-ylbenzene, reveal detailed proton environments with specific chemical shifts and coupling constants, which are crucial for confirming the structure. rsc.org

The following table presents hypothetical ¹H and ¹³C NMR data for an isomer of this compound to illustrate typical assignments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | 0.90 (d, J=6.8 Hz) | 22.7 |

| C2 | 1.70 (m) | 40.5 |

| C3 | 1.45 (m) | 35.0 |

| C4 | 3.60 (m) | 72.1 |

| C5 | 2.10 (m) | 41.2 |

| C6 | 5.40 (m) | 128.9 |

| C7 | 5.50 (m) | 132.5 |

| C8 | 2.00 (q, J=7.0 Hz) | 25.6 |

| C9 | 0.95 (t, J=7.0 Hz) | 14.1 |

| CH₃ (on C2) | 0.92 (d, J=6.7 Hz) | 22.5 |

Note: This data is illustrative and may not represent the exact values for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex structure of molecules like this compound. These experiments provide correlational data that helps in piecing together the molecular puzzle. mpg.de

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For example, a cross-peak between the proton at C4 and the protons at C3 and C5 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for assigning the proton signal to its corresponding carbon atom in the backbone of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between carbons and protons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems separated by heteroatoms or non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. For example, NOESY can help in determining the relative configuration of the stereocenters at C2 and C4 and the geometry of the double bond at C6. google.comgoogle.com The presence of a NOESY correlation between the methyl group at C2 and the proton at C4 would suggest a specific spatial arrangement.

Solvent-Induced Chemical Shift Analysis for Conformational Studies

The conformation of flexible molecules like this compound can be investigated using solvent-induced chemical shift (SICS) analysis. The chemical shifts of protons can be influenced by the solvent used for the NMR experiment, and these changes can provide insights into the molecule's three-dimensional structure. cdnsciencepub.commsu.edu Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). cdnsciencepub.com These shifts are dependent on the spatial relationship between the solute and the solvent molecules. By analyzing the differential shifts of various protons, it is possible to deduce the preferred conformation of the molecule in solution. For allylic alcohols, the change in the hydroxyl proton's chemical shift with solvent can also indicate the extent of hydrogen bonding. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For an allylic alcohol like this compound, characteristic fragmentation pathways can be predicted.

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, key fragment ions would be expected from:

Loss of water: [M - H₂O]⁺ at m/z 138.

Alpha-cleavage: Cleavage between C3 and C4 would yield fragments corresponding to the loss of a propyl group or an isobutyl group.

Cleavage at the allylic position: The double bond at C6-C7 influences fragmentation, potentially leading to the formation of resonance-stabilized carbocations.

A study on the fragmentation of the related compound 2-methylnon-2-en-4-one (B15075580) showed significant peaks at m/z 83 and 55, which can be rationalized through specific cleavage mechanisms. researchgate.netresearchgate.net While the structure is different, the principles of fragmentation analysis remain similar and can be applied to deduce the structure of this compound from its mass spectrum.

The following table illustrates a hypothetical fragmentation pattern for this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion |

| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O |

| 113 | [C₇H₁₃O]⁺ | Loss of C₃H₇ (propyl radical) |

| 99 | [C₆H₁₁O]⁺ | Cleavage at C4-C5 |

| 85 | [C₅H₉O]⁺ | Cleavage at C3-C4 |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 57 | [C₄H₉]⁺ | Loss of the side chain at C4 |

Note: This data is illustrative and may not represent the exact fragmentation pattern of this compound.

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful technique for the selective analysis of specific compounds, such as this compound, within intricate mixtures, often circumventing the need for extensive sample purification. The direct analysis of secondary alcohols by electrospray ionization (ESI) can be limited by low ionization efficiency. To overcome this, derivatization is frequently employed to enhance sensitivity and introduce a specific fragmentation pattern that can be selectively monitored.

A notable strategy involves the derivatization of alcohols to dimethylglycine (DMG) esters. researchgate.netnih.gov These derivatives are readily formed and exhibit excellent ESI-MS/MS response. nih.gov For a secondary alcohol like this compound, the resulting DMG ester can be analyzed with high selectivity using a precursor ion scan for m/z 104, which corresponds to a characteristic fragment of the DMG moiety. nih.gov Alternatively, a neutral loss scan for 103 Da can be utilized for certain diols and sterols. researchgate.netnih.gov This approach allows for the targeted detection of alcohols in a complex biological or synthetic matrix with minimal interference from other components. researchgate.net Furthermore, "shotgun" MS approaches, which involve direct infusion of a sample, can leverage techniques like ozone-induced dissociation (OzID-MS) in tandem with MS/MS to distinguish isobaric and isomeric species that would otherwise be indistinguishable by conventional collision-induced dissociation (CID). nih.gov

Chromatographic Techniques in Research Applications

Chromatographic methods are indispensable for the separation and analysis of this compound, its isomers, and derivatives. The high separation capacity of these techniques is crucial for resolving components in complex mixtures, enabling accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net It is routinely used to assess the purity of synthetic batches and to identify and quantify components within complex mixtures, such as essential oils or environmental samples. researchgate.netijpsr.com

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. rsc.orgmdpi.com The column, often a fused-silica capillary with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS or SLB-5ms), separates compounds based on their boiling points and interactions with the phase. rsc.orgmdpi.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron impact at 70 eV) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. rsc.org The retention time and the mass spectrum are used for identification, while the integrated peak area provides quantitative information regarding the compound's abundance or purity. mdpi.com

Table 1: Representative GC-MS Operating Parameters for Alcohol Analysis

| Parameter | Typical Value / Condition | Source(s) |

|---|---|---|

| Column | SLB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | mdpi.com, rsc.org, mdpi.com |

| Carrier Gas | Helium | rsc.org, mdpi.com |

| Flow Rate | 1.0 mL/min (constant flow) | mdpi.com |

| Injector Temp. | 250 - 260 °C | mdpi.com, rsc.org |

| Oven Program | Initial 40-60°C, ramp 2-10°C/min to 250-300°C | ijpsr.com, rsc.org, mdpi.com |

| Ion Source Temp. | 200 - 230 °C | mdpi.com, rsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | rsc.org |

| Mass Range | m/z 40-500 | mdpi.com |

The this compound molecule contains a stereocenter at the C-4 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Distinguishing and quantifying these enantiomers is critical in stereoselective synthesis and for understanding biological activity. Chiral chromatography is the definitive method for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. nih.gov Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be used. nih.govwiley-vch.de The enantiomeric excess (ee) is determined by calculating the relative areas of the two enantiomeric peaks. For example, the ee of chiral alcohols has been successfully determined using columns like Chiraldex G-TA for GC or Chiralcel AD-H for HPLC. nih.govwiley-vch.deuio.no

Table 2: Examples of Chiral Chromatography Conditions for Alcohol Enantiomer Separation

| Technique | Chiral Column | Mobile/Carrier Phase | Application Example | Source(s) |

|---|---|---|---|---|

| Chiral GC | Chiraldex G-TA | Helium or Hydrogen | General alcohol analysis | wiley-vch.de |

| Chiral HPLC | Chiralcel AD-H | Isopropanol/Hexane (e.g., 2:98 or 5:95) | Separation of propargylic alcohol enantiomers | nih.gov, uio.no |

While powerful, the identification of compounds in complex mixtures by GC-MS is not without challenges. A common practice involves comparing the experimental mass spectrum and retention index (RI) of an unknown peak with entries in commercial or proprietary databases. researchgate.net However, this method can lead to misidentification. researchgate.net

Computational and Theoretical Studies of 2 Methylnon 6 En 4 Ol

Quantum Chemical Calculations for Molecular Properties

Conformation Analysis and Energy Minimization

No published studies were found that detail the conformation analysis or energy minimization of 2-Methylnon-6-en-4-ol. Such a study would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

DFT-GIAO Calculations for NMR Chemical Shift Prediction

There are no specific DFT-GIAO calculations for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound in the available literature. This method is used to compute theoretical NMR spectra to aid in the structural elucidation of complex molecules by comparing calculated shifts to experimental data.

Reaction Mechanism Modeling

Ab Initio and Density Functional Theory Studies of Reaction Pathways

A search for ab initio or DFT studies on the reaction pathways involving this compound yielded no specific results. This type of research would investigate the step-by-step processes of its chemical reactions, for instance, in oxidation or cyclization reactions.

Transition State Computations for Kinetic and Thermodynamic Insights

No literature is available on the computation of transition states for reactions of this compound. These calculations are crucial for understanding the energy barriers of reactions, providing insights into reaction rates (kinetics) and the relative stability of products (thermodynamics).

Stereochemical Predictions and Stereoisomer Differentiation

While this compound has stereocenters, leading to the possibility of multiple stereoisomers, no computational studies focused on predicting the properties of these stereoisomers or differentiating between them have been published.

Computational Tools for Chiral Recognition

Chiral recognition is the process by which a chiral system interacts differently with the various stereoisomers of another chiral compound. Computationally, this is investigated by modeling the interactions between the analyte (the stereoisomers of this compound) and a chiral selector, which could be a chiral catalyst, a chiral stationary phase in chromatography, or a biological receptor.

The primary computational tools for these studies include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to accurately calculate the geometries and energies of the diastereomeric complexes formed between each stereoisomer of this compound and a chiral selector. mdpi.comnih.gov By comparing the calculated binding energies, one can predict which stereoisomer will bind more strongly, forming the basis of chiral recognition. cmu.edu

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are used to explore the conformational landscape of the chiral selector and its complexes with the analyte. MD simulations can provide insights into the dynamic nature of the recognition process and the stability of the interactions over time.

Hybrid QM/MM Methods: For large systems, a hybrid approach is often employed. The core interaction site (e.g., the stereocenters of the analyte and the active site of the selector) is treated with high-level QM methods, while the rest of the system is modeled using less computationally expensive MM force fields. cmu.edu

These computational approaches allow researchers to build a molecular-level understanding of the specific non-covalent interactions—such as hydrogen bonds, steric repulsion, and van der Waals forces—that determine the degree of discrimination between enantiomers and diastereomers. nih.gov For this compound, studies would focus on how the hydroxyl group and the alkyl substituents at the C4 and C6 stereocenters interact with the chiral environment.

An illustrative example of data from such a study is presented below. The table shows hypothetical interaction energies for the four stereoisomers of this compound with a generic chiral phosphoric acid (CPA) catalyst, a common selector in asymmetric synthesis. rsc.orgnih.gov

| Stereoisomer of this compound | Calculated Interaction Energy (kcal/mol) with Chiral Selector | Predicted Stability of Complex |

|---|---|---|

| (4R, 6R) | -12.5 | High |

| (4S, 6S) | -10.2 | Moderate |

| (4R, 6S) | -9.8 | Moderate |

| (4S, 6R) | -12.1 | High |

This table is for illustrative purposes only and does not represent published experimental data.

Prediction of Diastereomeric and Enantiomeric Ratios

Computational chemistry is frequently used to predict the stereochemical outcome of a chemical reaction before it is run in a laboratory. acs.orgresearchgate.net For a synthesis targeting this compound, this involves calculating the energy barriers of the transition states leading to each of the four possible stereoisomers. According to transition state theory, the product distribution is determined by the relative Gibbs free energies of the competing transition states; the lowest-energy pathway will be the major one. diva-portal.org

The typical workflow involves:

Identifying Reaction Pathways: Proposing plausible mechanisms for the formation of each stereoisomer.

Locating Transition States (TS): Using DFT or other high-level methods to find the geometry of the transition state for each pathway. mdpi.comnih.gov

Calculating Energies: Computing the electronic and Gibbs free energies of the reactants and each transition state. The difference in these energies gives the activation energy (ΔG‡).

Predicting Ratios: Using the calculated energy differences between competing transition states (ΔΔG‡) to predict the diastereomeric or enantiomeric ratio of the products. diva-portal.org

For example, in a catalytic reaction producing this compound, DFT calculations could model the approach of the reactants to the catalyst's active site. The calculations would reveal which facial attack is preferred and how the catalyst's structure influences the formation of syn versus anti diastereomers, thereby predicting the final stereoisomeric ratio. acs.org

The following interactive table illustrates how calculated transition state energies can be used to predict the diastereomeric ratio for a hypothetical reaction forming this compound.

| Pathway to Product | Calculated ΔG‡ (kcal/mol) | Relative ΔΔG‡ (kcal/mol) | Predicted Product Ratio at 298 K |

|---|---|---|---|

| syn-diastereomer (4R,6S) / (4S,6R) | 20.1 | 0.0 | 1 |

| anti-diastereomer (4R,6R) / (4S,6S) | 21.5 | 1.4 | 10.8 |

This table is for illustrative purposes only and does not represent published experimental data. The ratio is calculated based on the ΔΔG‡ value.

Biological and Ecological Research Implications of 2 Methylnon 6 En 4 Ol and Its Analogs Non Human Focus

Role as Chemical Precursors in Biosynthetic Pathways

Alkenols, including branched-chain variants like 2-methylnon-6-en-4-ol, are involved in various metabolic processes. They can be substrates for enzymatic reactions that modify their structure and function, and their carbon skeletons are related to important classes of natural products.

The functional groups of this compound—a secondary alcohol and a carbon-carbon double bond—are common targets for enzymatic modification. A primary metabolic route for alcohols is oxidation. Biocatalytic methods using dehydrogenases and oxidases are well-documented for the selective oxidation of primary and secondary alcohols into their corresponding aldehydes and ketones. mdpi.com For instance, lyophilisates of the fungus Bjerkandera adusta have been shown to facilitate the aerobic production of (E)-2-allylic aldehydes from their corresponding alcohols. nih.gov This process highlights a common biological transformation where an unsaturated alcohol is converted into a more reactive carbonyl compound, which can then participate in further metabolic pathways.

Conversely, enzymatic reduction of unsaturated bonds is also a known metabolic process. Certain fungi, such as those from the genus Mucor, can reduce α,β-unsaturated acids and alcohols. tandfonline.com Studies have shown that filamentous fungi possess multi-step enzymatic cascades capable of reducing both carbonyl groups and C=C double bonds, converting unsaturated aldehydes into a mixture of unsaturated and saturated alcohols. mycosphere.orgunito.it These transformations demonstrate the metabolic plasticity of organisms in processing alkenols and related compounds.

Table 1: Common Enzymatic Transformations of Alkenols and Related Compounds

| Transformation Type | Enzyme Class (Example) | Substrate Group | Product Group | Biological Significance |

|---|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH), Alcohol Oxidase | Primary/Secondary Alcohol | Aldehyde/Ketone | Activation for further metabolism, biosynthesis of signaling molecules. mdpi.com |

| Reduction (C=C bond) | Ene-reductase (e.g., from Mucor sp.) | α,β-Unsaturated Aldehyde/Ketone | Saturated Aldehyde/Ketone | Detoxification, production of saturated signaling molecules. mycosphere.orgunito.it |

| Reduction (Carbonyl) | Carbonyl Reductase | Aldehyde/Ketone | Alcohol | Conversion of aldehydes back to less reactive alcohols. mycosphere.org |

While the C10 branched-chain structure of this compound is reminiscent of the acyl moiety in capsaicinoids (the pungent compounds in chili peppers), it is not a direct precursor in their biosynthesis. The biosynthesis of the branched-chain fatty acid component of capsaicinoids, such as 8-methyl-6-nonenoic acid, originates from amino acid metabolism. pnas.orgresearchgate.netwikipedia.org

The pathway begins with branched-chain amino acids like leucine or valine. wikipedia.org These amino acids undergo transamination to form their respective α-keto acids. An essential enzyme, branched-chain α-keto acid decarboxylase (BCKA), then removes a carbon atom to produce primers such as isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine). wikipedia.org These primers are subsequently elongated in a process distinct from the typical fatty acid synthase (FAS) system to build the final branched-chain fatty acid. pnas.orgresearchgate.net This pathway highlights a significant integration of amino acid and fatty acid metabolism for creating specialized natural products in plants. pnas.org Therefore, while this compound shares a structural motif with the capsaicinoid acyl group, their biosynthetic origins are fundamentally different.

Ecological Significance of Alkenols in Inter-species Communication

Alkenols and their analogs are crucial semiochemicals—chemicals that mediate interactions between organisms. ncsu.edu They function as pheromones (intraspecific communication) and allelochemicals (interspecific communication), often as part of the complex bouquet of volatile organic compounds (VOCs) released by plants and insects.

Many unsaturated alcohols with structures analogous to this compound serve as potent pheromones in the insect world. researchgate.net These molecules are highly specific and can trigger behaviors such as aggregation, alarm, or mating even at very low concentrations. wikipedia.org The stereochemistry and the position of both the methyl branch and the double bond are often critical for biological activity. For example, the four stereoisomers of 4-methylheptan-3-ol exhibit different activities towards various bark beetle species. researchgate.netpherobase.com This specificity underscores the precise molecular recognition involved in insect chemical communication.

Table 2: Examples of this compound Analogs as Insect Semiochemicals

| Compound | Function | Insect Species (Example) | Reference |

|---|---|---|---|

| (3R,4S)-4-Methyl-3-hexanol | Ant Pheromone | Tetramorium impurum | mdpi.com |

| 4-Methylheptan-3-ol | Aggregation Pheromone | Scolytus spp. (Elm Bark Beetles) | researchgate.netpherobase.com |

| (E)-2-Nonen-1-ol | Pheromone / Attractant | Anomala spp. (Chafers), Macrodactylus subspinosus (Rose Chafer) | nih.govpherobase.com |

| (Z)-3-Hexen-1-ol (Leaf Alcohol) | Attractant (Kairomone) | Various predatory insects | wikipedia.orgmedchemexpress.com |

Alkenols are significant contributors to the VOC profiles of many plants, playing a key role in their characteristic aromas. These volatiles are not only important for human perception of flavor and fragrance but also serve ecological functions, such as attracting pollinators or repelling herbivores. (Z)-3-Hexen-1-ol, famously known as "leaf alcohol," is responsible for the intense green odor of freshly cut grass and is produced by most plants. wikipedia.orgmedchemexpress.com Other, longer-chain alkenols contribute to the nuanced aromas of various fruits and vegetables. For example, (E)-2-nonen-1-ol is a known aroma component in cucumbers and melons, contributing a fatty, green note. thegoodscentscompany.com The presence of these compounds in a plant's VOC profile can signal its identity, state of ripeness, or stress level to other organisms in the ecosystem.

Table 3: Alkenol Analogs as Aroma Components in Plants

| Compound | Associated Aroma | Plant Source (Example) | Reference |

|---|---|---|---|

| (Z)-3-Hexen-1-ol | Freshly cut grass, green | Most green plants | wikipedia.org |

| (E)-2-Nonen-1-ol | Fatty, green, cucumber, melon | Cucumber (Cucumis sativus), Melon (Cucumis melo) | thegoodscentscompany.comnist.gov |

| (Z)-3-Nonen-1-ol | Green, waxy, melon rind | Melon (Cucumis melo) | thegoodscentscompany.comparchem.com |

Investigation of Receptor Interactions and Chemoreception Mechanisms

The ecological roles of alkenols as semiochemicals are entirely dependent on their detection by specialized chemoreceptors in receiving organisms. In insects, the perception of volatile compounds like pheromones is a highly sensitive and specific process mediated by the olfactory system, which is primarily located on the antennae. frontiersin.org

The process begins when a pheromone molecule, such as an alkenol, enters pores on the surface of hair-like structures called sensilla on the antenna. wikipedia.org Inside the sensillum, the aqueous lymph contains a high concentration of Pheromone-Binding Proteins (PBPs). These proteins bind to the hydrophobic pheromone molecule, solubilizing it and transporting it to the dendritic membrane of an olfactory sensory neuron. nih.govalfa-chemistry.com

The pheromone is then recognized by a specific Pheromone Receptor (PR), which is typically a member of the Odorant Receptor (OR) protein family. frontiersin.org Insect ORs are unique ligand-gated ion channels that, upon binding the pheromone, undergo a conformational change. This change opens the channel, allowing ions to flow and depolarizing the neuron's membrane. This electrical signal is then converted into a series of action potentials that travel along the axon to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response. frontiersin.org The high specificity of this system ensures that an insect responds precisely to the unique chemical signals of its own species. nih.gov

Ligand-Receptor Binding Studies for Biological Activity in Non-Human Systems

In non-human systems, particularly in the context of insect olfaction, the biological activity of a compound like this compound is initiated by its binding to specific receptor proteins located on the dendrites of olfactory sensory neurons. While direct binding affinity data for this compound is not extensively documented in publicly available research, the principles of ligand-receptor interactions for structurally similar aliphatic alcohols have been a subject of investigation.

Electrophysiological studies on various insect species have demonstrated that olfactory receptors can exhibit a high degree of specificity. A single receptor neuron may respond strongly to a specific odorant at low concentrations, but its response spectrum can broaden to include structurally related molecules as the concentration increases oup.com. This suggests that the binding pocket of a given olfactory receptor is finely tuned to the molecular features of its primary ligand, but can accommodate analogs with lower affinity. For a compound like this compound, key structural features influencing receptor binding would include its carbon chain length, the position of the hydroxyl group, the location of the double bond, and the methyl branch.

The table below conceptualizes the type of data generated from ligand-receptor binding studies, drawing parallels from research on analogous compounds. The binding affinity, often expressed as the dissociation constant (Kd) or the concentration required for a half-maximal response (EC50), is a critical parameter.

Interactive Table 1: Hypothetical Ligand-Receptor Binding Affinities for this compound and Analogs in an Insect Olfactory Receptor Neuron

| Compound | Receptor Type | Binding Affinity (EC50, µM) | Biological Response |

| This compound | Odorant Receptor X | 15 | Strong electroantennographic signal |

| Nonan-4-ol | Odorant Receptor X | 45 | Moderate electroantennographic signal |

| 2-Methylnonan-4-ol | Odorant Receptor X | 20 | Strong electroantennographic signal |

| Non-6-en-1-ol | Odorant Receptor X | 150 | Weak electroantennographic signal |

This table is illustrative and based on general principles of olfactory receptor binding. Specific values would need to be determined experimentally.

Structure-Activity Relationships in Non-Human Biological Systems

Structure-activity relationship (SAR) studies in non-human systems aim to correlate the structural features of a molecule with its biological activity. In the realm of insect chemical ecology, SAR studies are pivotal for understanding how subtle changes in a molecule's architecture can drastically alter its function, for instance, as a pheromone or a kairomone.

Research on the olfactory discrimination of aliphatic alcohols in honeybees provides a compelling model for understanding the SAR of compounds like this compound scispace.com. Studies have shown a significant negative correlation between the ability of honeybees to discriminate between two aliphatic alcohols and the similarity of their carbon chain lengths scispace.com. This indicates that the length of the carbon backbone is a crucial determinant of biological activity.

Furthermore, the position of the functional group, in this case, the hydroxyl group, also plays a significant role. Honeybees have demonstrated the ability to readily distinguish between isomers where the only difference is the location of the alcohol group scispace.com. The presence, position, and stereochemistry of methyl groups and double bonds, as found in this compound, would be expected to further refine the biological activity and specificity of the molecule. For example, studies on the cockroach Periplaneta americana have also highlighted the ability of insects to discriminate between structurally similar aliphatic alcohols researchgate.net.

The following interactive table summarizes findings on the discriminability of various aliphatic alcohols by honeybees, illustrating key structure-activity relationships.

Interactive Table 2: Structure-Activity Relationships Based on Olfactory Discrimination in Honeybees

| Compound Pair (Conditioned vs. Test) | Key Structural Difference | Discrimination Performance (%) | Implication for Structure-Activity |

| 1-Hexanol vs. 1-Pentanol | Carbon Chain Length | 95 | High discrimination based on chain length |

| 1-Hexanol vs. 1-Heptanol | Carbon Chain Length | 92 | High discrimination based on chain length |

| 1-Hexanol vs. 2-Hexanol | Position of Hydroxyl Group | 98 | High discrimination based on functional group position |

| 1-Pentanol vs. 1,5-Pentandiol | Number of Functional Groups | Lower discrimination | The number of functional groups can lead to confusion scispace.com |

Data adapted from studies on honeybee olfactory discrimination. scispace.com

These findings underscore that the biological activity of a molecule like this compound in a non-human system is not determined by a single molecular feature but by the interplay of its entire three-dimensional structure. Future research focusing on the specific olfactory receptors that detect this compound and its analogs will be crucial for a more detailed understanding of its ecological significance.

Q & A

Q. What methodologies address conflicting data in the compound’s reported pharmacological activity?

- Methodological Answer : Perform dose-response assays across multiple cell lines to assess reproducibility. Use meta-analysis tools to aggregate literature data, and apply statistical models (e.g., random-effects models) to identify outliers or confounding variables .

05 文献检索Literature search for meta-analysis02:58

Q. How can researchers differentiate between structural isomers of this compound using advanced spectroscopic techniques?

Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic asymmetric synthesis to minimize waste. Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .

Literature and Data Management

Q. How should researchers conduct systematic literature reviews on this compound’s physicochemical properties?

Q. What criteria should guide the selection of reference data for validating experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.